molecular formula C22H24FN3O4S B2782335 4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 638134-93-7

4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No. B2782335
CAS RN: 638134-93-7
M. Wt: 445.51
InChI Key: MFGHZVAFJOQTRU-UHFFFAOYSA-N
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Description

4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds containing morpholino groups and pyrrolone structures have been evaluated for their antimicrobial and antifungal activities. For example, nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have shown expanded activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). Similarly, other studies have synthesized derivatives with antibacterial properties, targeting a range of pathogens including tubercular and fungal strains (Syed et al., 2013).

Potential for Anticancer Activity

The structural features of the compound, particularly the presence of fluorophenyl groups, are commonly found in molecules evaluated for anticancer activity. A study on chalcone-imide derivatives, for instance, screened them for cytotoxic activities, showing promising results against various cancer cell lines (Kocyigit et al., 2018).

Chemical Reactivity and Synthesis

Research on similar compounds has focused on their synthesis and chemical reactivity, providing a foundation for the development of new pharmaceuticals or materials with specific properties. For example, the synthesis and structural characterization of isoxazole and thiazole derivatives explore their potential applications in drug development and material science due to their unique chemical reactivity and stability (Sutcliffe et al., 2000).

Enzyme Inhibition

Some compounds with similar structural motifs have been investigated for their ability to inhibit enzymes that are therapeutic targets for various diseases. For instance, compounds with morpholine and pyrrolone functionalities have been evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase, enzymes relevant to conditions such as glaucoma and Alzheimer's disease, respectively (Singh et al., 2013).

properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-4-3-5-16(23)12-15)26(22(29)20(17)28)7-6-25-8-10-30-11-9-25/h3-5,12,18,28H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGHZVAFJOQTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

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